(3aR,5S,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole
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Overview
Description
(3aR,5S,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole is a complex organic compound characterized by its unique structure, which includes a pyridine ring and an octahydropyrano[3,2-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of pyridin-2-ylmethanol with an appropriate alkylating agent under basic conditions to form the pyridin-2-ylmethoxy intermediate. This intermediate is then subjected to a cyclization reaction with a suitable diene or dienophile to form the octahydropyrano[3,2-b]pyrrole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3aR,5S,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
(3aR,5S,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of (3aR,5S,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the octahydropyrano[3,2-b]pyrrole core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3aR,5S,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- β-(pyridin-2-yl)-methyl ketones
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and an octahydropyrano[3,2-b]pyrrole core. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3aR,5S,7aR)-5-(pyridin-2-ylmethoxymethyl)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-7-15-11(3-1)9-17-10-12-4-5-13-14(18-12)6-8-16-13/h1-3,7,12-14,16H,4-6,8-10H2/t12-,13+,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADOWRCBBOSVRK-BFHYXJOUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2)OC1COCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2)O[C@@H]1COCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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